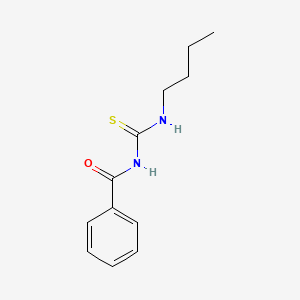

N-(butylcarbamothioyl)benzamide

Description

Properties

CAS No. |

7150-47-2 |

|---|---|

Molecular Formula |

C12H16N2OS |

Molecular Weight |

236.34 g/mol |

IUPAC Name |

N-(butylcarbamothioyl)benzamide |

InChI |

InChI=1S/C12H16N2OS/c1-2-3-9-13-12(16)14-11(15)10-7-5-4-6-8-10/h4-8H,2-3,9H2,1H3,(H2,13,14,15,16) |

InChI Key |

YJBJLELTANNVNB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCNC(=S)NC(=O)C1=CC=CC=C1 |

Origin of Product |

United States |

Chemical Reactions Analysis

NSC 71847 undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Chemical Structure and Synthesis

N-(butylcarbamothioyl)benzamide is characterized by a butyl group attached to a carbamothioyl moiety and a benzamide structure. This chemical configuration allows for various modifications, enhancing its biological activity. The synthesis typically involves multi-step reactions starting from easily accessible precursors, allowing for scalable production.

Antifungal Properties

1. Antimicrobial Activity:

Research has shown that this compound exhibits significant antifungal activity, particularly against Cryptococcus neoformans, a common cause of fungal infections. Studies indicate that it has minimal inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL against planktonic cells of this pathogen .

2. Synergistic Effects:

When combined with amphotericin B, this compound demonstrates synergistic effects, enhancing its efficacy against both planktonic and biofilm forms of C. neoformans. This combination not only reduces the required dosage of amphotericin B but also minimizes potential toxicity associated with higher concentrations of antifungals .

Applications in Medicine

1. Therapeutic Development:

Due to its promising antifungal properties, this compound is being explored as a potential therapeutic agent for treating invasive fungal infections, particularly in immunocompromised patients where C. neoformans poses significant health risks . Its ability to reduce fungal virulence while exhibiting low toxicity towards mammalian cells makes it an attractive candidate for further development.

2. Urease Inhibition:

The compound's role as a urease inhibitor adds another layer to its therapeutic potential. Urease inhibition can disrupt the metabolic processes of certain pathogens, making it a dual-action compound in antifungal therapy .

Case Studies and Research Findings

Several studies have documented the effectiveness of this compound in various settings:

Mechanism of Action

The mechanism of action of NSC 71847 involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to these targets and modulating their activity, which can lead to various biological and chemical outcomes.

Comparison with Similar Compounds

Key Structural Determinants of Activity :

- The butyl chain in BTU-01 balances lipophilicity and flexibility, facilitating membrane penetration.

- The thiourea moiety enables interactions with fungal enzymes (e.g., urease) via hydrogen bonding and metal coordination .

Antifungal Activity: Comparison with Analogues

Table 1: Antifungal Activity of Benzamide Derivatives

Key Findings :

- BTU-01 outperforms other benzoylthioureas in antifungal potency, likely due to its optimized alkyl chain length and urease inhibition .

- Synergy with AmB is unique to BTU-01, reducing AmB’s effective concentration by 4–8 fold against cryptococcal biofilms .

Mechanistic Differentiation

- BTU-01 : Inhibits C. neoformans urease activity (IC₅₀ = 15.6 µg/mL), disrupting nitrogen metabolism and biofilm formation . Molecular docking reveals interactions with the Canavalia ensiformis urease active site, particularly with nickel ions and histidine residues .

- Anacardic Acid Derivatives : Act as histone acetyltransferase (HAT) inhibitors or activators (e.g., CTPB, CTB) in cancer cells, unrelated to antifungal pathways .

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for N-(butylcarbamothioyl)benzamide, and how can reaction conditions be optimized for improved yield?

- Methodological Answer : The compound is typically synthesized via condensation of benzoyl isothiocyanate with butylamine under anhydrous conditions. Optimization involves controlling reaction temperature (e.g., 0–5°C to minimize side reactions), solvent selection (dry acetone or THF), and stoichiometric ratios. Post-synthesis purification via recrystallization (e.g., ethanol/water mixtures) enhances purity. Comparative studies of thiourea derivatives suggest catalytic additives like triethylamine may improve efficiency .

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) resolves hydrogen-bonding networks (e.g., C–H···S/N interactions) and molecular conformation. Hirshfeld surface analysis quantifies intermolecular interactions (e.g., van der Waals vs. hydrogen bonding). Vibrational spectroscopy (FT-IR/Raman) validates functional groups like thiourea (–N–C=S) and amide (–CONH–). NMR (¹H/¹³C) confirms regiochemistry and purity .

Advanced Research Questions

Q. How can density functional theory (DFT) elucidate the electronic structure and reactivity of this compound?

- Methodological Answer : B3LYP/6-311G(d,p) basis sets are standard for optimizing geometry and calculating frontier molecular orbitals (HOMO-LUMO gaps). Fukui functions identify nucleophilic/electrophilic sites, while molecular electrostatic potential (MEP) maps predict reaction hotspots. Validate computational results against experimental SC-XRD bond lengths and angles. Discrepancies >0.05 Å may indicate solvent or crystal-packing effects .

Q. What strategies resolve contradictions between experimental and computational data for thiourea derivatives like this compound?

- Methodological Answer : Discrepancies in vibrational frequencies or bond lengths often arise from basis set limitations or neglect of solvation in DFT. Use polarizable continuum models (PCM) for solvent effects. For crystal structures, compare thermal ellipsoid parameters (ADPs) to assess dynamic disorder. Cross-validate with alternative methods like MP2 or CCSD(T) for critical parameters .

Q. How can molecular docking studies predict the inhibitory potential of this compound against viral proteases (e.g., SARS-CoV-2 Mpro)?

- Methodological Answer : Dock the compound into the protease active site (PDB ID: 6LU7) using AutoDock Vina or Schrödinger Suite. Score binding affinities (ΔG) and analyze key interactions (e.g., hydrogen bonds with His41/Cys145). Validate via molecular dynamics (MD) simulations (100 ns) to assess stability. Compare with known inhibitors (e.g., lopinavir) for relative efficacy .

Q. What methodologies evaluate the nonlinear optical (NLO) properties of this compound, and how do computational models compare?

- Methodological Answer : Calculate hyperpolarizability (β) and dipole moment (μ) using CAM-B3LYP for charge-transfer accuracy. Experimental validation via Kurtz-Perry powder technique measures second-harmonic generation (SHG). Discrepancies >10% may require hybrid functionals (e.g., ωB97X-D) or inclusion of solvent effects .

Q. How do substituents on the benzamide moiety influence the biological activity of thiourea derivatives?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., –NO₂, –CF₃) at the para position to enhance electrophilicity and interaction with biological targets. Compare IC₅₀ values against Mycobacterium tuberculosis or cancer cell lines. SAR studies require controlled variation of substituents and in vitro assays (e.g., microplate Alamar Blue for antimycobacterial activity) .

Data Contradiction and Validation

Q. When crystallographic data conflicts with spectroscopic results, how should researchers prioritize validation?

- Methodological Answer : SC-XRD provides definitive bond lengths/angles but may not reflect solution-phase conformations. Validate with solid-state NMR or temperature-dependent IR to detect polymorphism. For solution-phase discrepancies, use high-level ab initio calculations (e.g., DLPNO-CCSD(T)) to reconcile theoretical and experimental geometries .

Experimental Design

Q. What in silico tools are recommended for predicting the pharmacokinetic properties of this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.